molecular formula C25H25N3O2 B11397505 N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)benzamide

N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)benzamide

Cat. No.: B11397505
M. Wt: 399.5 g/mol
InChI Key: ZGUZBQSEKQJFMP-UHFFFAOYSA-N
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Description

N-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core linked to a benzamide group through a propyl chain substituted with a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Attachment of the Propyl Chain: The benzimidazole core is then alkylated with a 3-(2-methylphenoxy)propyl halide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core or the benzamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C25H25N3O2/c1-19-10-5-8-15-23(19)30-17-9-16-28-22-14-7-6-13-21(22)27-24(28)18-26-25(29)20-11-3-2-4-12-20/h2-8,10-15H,9,16-18H2,1H3,(H,26,29)

InChI Key

ZGUZBQSEKQJFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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